(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate is a complex organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate typically involves multi-step synthetic routes. One common method involves the reaction of 3-methylbenzoic acid with appropriate reagents to form the ester linkage, followed by the introduction of the benzotriazinyl moiety through cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens, acids, or bases.
Peroxidation: Under mild and catalyst-free conditions, the compound can undergo peroxidation to form biologically important alkylated peroxides
Scientific Research Applications
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other complex organic molecules.
Biology: The compound has been studied for its potential as an inhibitor of various biological targets, including enzymes and receptors.
Medicine: Research has shown its potential in developing new therapeutic agents for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in these interactions are often complex and may include multiple steps and intermediates .
Comparison with Similar Compounds
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate can be compared with other similar compounds, such as:
Benzoxazole derivatives: These compounds share a similar heterocyclic structure and have been studied for their antimicrobial and anticancer activities.
Benzimidazole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Oxazole derivatives: These compounds are also known for their diverse biological activities and have been extensively studied for their potential as therapeutic agents.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a variety of molecular targets and exhibit a wide range of biological activities.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11-5-4-6-12(9-11)16(21)22-10-19-15(20)13-7-2-3-8-14(13)17-18-19/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMQAPYFQNNWCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.